Mono-fmoc ethylene diamine hydrochloride

Peptide Synthesis Quality Control Analytical Chemistry

Unprotected ethylenediamine causes uncontrolled polymerization during solid-phase synthesis, destroying yield. This Fmoc-monoprotected hydrochloride salt solves that. It provides a stable primary amine for coupling and an Fmoc-protected amine for orthogonal, on-resin deprotection. Key advantages: - Enables selective introduction of branching points, spacers, or biotin/fluorophore handles without cleaving the peptide chain - 2-carbon spacer ensures minimal conformational flexibility, critical for bioactivity - Hydrochloride salt form delivers superior long-term stability vs. the free base A core building block for Fmoc-SPPS of PNA, oligourea peptidomimetics, and bioconjugates.

Molecular Formula C17H19ClN2O2
Molecular Weight 318.8 g/mol
CAS No. 391624-46-7
Cat. No. B1334735
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMono-fmoc ethylene diamine hydrochloride
CAS391624-46-7
Molecular FormulaC17H19ClN2O2
Molecular Weight318.8 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCN.Cl
InChIInChI=1S/C17H18N2O2.ClH/c18-9-10-19-17(20)21-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16;/h1-8,16H,9-11,18H2,(H,19,20);1H
InChIKeyUURYASDYOGIDRX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Mono-Fmoc Ethylene Diamine Hydrochloride Procurement Guide


Mono-Fmoc ethylene diamine hydrochloride (CAS 391624-46-7) is an Fmoc-monoprotected ethylenediamine derivative . This compound is supplied as a hydrochloride salt, enhancing its long-term stability . As a homobifunctional linker, it provides a primary amine for coupling and an Fmoc-protected amine for orthogonal, on-resin deprotection in solid-phase peptide synthesis (SPPS) . Its core utility lies in introducing flexible spacers or branching points within peptide sequences, making it a key building block for constructing peptide conjugates and complex biomolecules .

Mono-Fmoc Ethylene Diamine Hydrochloride Substitution Risks


Substituting mono-Fmoc ethylene diamine hydrochloride with a generic diamine or an alternative salt form introduces significant risks to both synthetic workflow and final product quality. Unprotected ethylenediamine lacks the orthogonal protection necessary for selective, on-resin modifications, leading to uncontrolled polymerization and low synthetic yields . While other monoprotected diamines exist, they differ in linker length, which directly impacts conjugate flexibility and spatial orientation . Furthermore, the hydrochloride salt is not merely a formulation choice; it is chemically required, as the free base exhibits limited stability and degrades more rapidly upon storage, making the hydrochloride form the preferred and more reliable option for reproducible synthesis .

Mono-Fmoc Ethylene Diamine Hydrochloride Comparative Data


Purity: HPLC vs. TLC

Mono-Fmoc ethylene diamine hydrochloride (391624-46-7) is commercially available with purity specifications ranging from 95% to ≥99% as determined by HPLC . This is in direct contrast to the ≥98% purity specification reported by some vendors using thin-layer chromatography (TLC) . The HPLC method offers a more stringent and quantitative assessment of purity, ensuring higher batch-to-batch consistency and minimizing the risk of side reactions from impurities in sensitive coupling steps.

Peptide Synthesis Quality Control Analytical Chemistry

Spacer Length: Ethylenediamine vs. Hexamethylenediamine

The choice of diamine linker length has a profound effect on the properties of the final conjugate. Mono-Fmoc ethylene diamine (2-carbon chain) provides a short, rigid spacer . In contrast, Fmoc-1,6-diaminohexane (6-carbon chain) introduces a longer, more flexible aliphatic spacer . This difference is critical: a shorter spacer like ethylenediamine is preferred for applications requiring minimal perturbation of the biomolecule's native conformation or for achieving a more rigid and defined spatial orientation between conjugated moieties. A longer spacer may be chosen to overcome steric hindrance or improve solubility, but it introduces greater conformational entropy.

Bioconjugation Linker Chemistry SPPS

Fmoc vs. Boc Chemistry

The choice of Nα-protecting group dictates the entire solid-phase synthesis strategy. The Fmoc group on mono-Fmoc ethylene diamine is base-labile, removable with mild bases like 20% piperidine in DMF . This orthogonality to acid-labile side-chain protecting groups (e.g., Boc, tBu) is a key advantage over the Boc/Bzl strategy, which requires highly toxic and corrosive HF for final cleavage [1]. The Fmoc strategy has largely replaced Boc chemistry for routine SPPS due to its milder conditions and greater compatibility with automated synthesizers [1].

Solid-Phase Synthesis Protecting Groups Peptide Chemistry

Salt Stability: Hydrochloride vs. Free Base

The commercial availability of mono-Fmoc ethylene diamine as a hydrochloride salt is a critical quality attribute. The free base form of mono-Fmoc ethylenediamine is reported to exhibit 'limited stability,' whereas the hydrochloride salt is 'significantly more stable' and therefore the preferred form for storage and subsequent use . This stability difference directly impacts the shelf-life of the reagent and the reproducibility of experimental results over time. Suppliers universally provide and recommend the hydrochloride salt for this reason .

Reagent Stability Storage Peptide Synthesis

Mono-Fmoc Ethylene Diamine Hydrochloride Application Scenarios


Short, Rigid Spacer for Peptide and PNA Synthesis

The 2-carbon ethyl chain of mono-Fmoc ethylene diamine provides a well-defined, short spacer between a solid support and the synthesized molecule or between two functional domains. This is particularly valuable in the synthesis of peptide nucleic acids (PNA) where the Fmoc-protected backbone is a key intermediate . The short spacer minimizes the introduction of conformational flexibility, which can be crucial for maintaining the bioactivity of the final conjugate.

On-Resin Orthogonal Deprotection and Conjugation

This compound is specifically designed for Fmoc-based SPPS workflows. After coupling via its free amine, the Fmoc group remains stable to subsequent TFA-mediated side-chain deprotections but is efficiently removed on-resin with mild bases like 20% piperidine . This orthogonality provides a clean, high-yield method for generating a free amine handle for further modification, such as biotinylation, fluorophore attachment, or cyclization, without cleaving the peptide from the resin .

Defined Short Linker for Peptide Conjugates

In bioconjugation, linker length directly impacts the spatial relationship between two molecules. This reagent is the optimal choice when a minimal, non-flexible spacer is required to maintain proximity or a specific rigid orientation between the peptide and its cargo (e.g., a drug, a chelator, or a surface) . This is in contrast to longer linkers like Fmoc-1,6-diaminohexane, which are used to overcome steric hindrance but add flexibility.

Oligourea Peptidomimetics Synthesis

A solid-phase Fmoc-based synthesis strategy using this building block has been explicitly described for the preparation of oligourea peptidomimetics . This application leverages the compound's dual-amine functionality to construct a peptide-like backbone with altered hydrogen-bonding properties, which is of interest in drug discovery for improving stability and bioavailability.

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